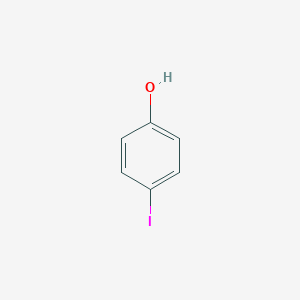

4-Iodophenol

Descripción general

Descripción

El p-Iodofenol, también conocido como 4-iodofenol, es un compuesto orgánico aromático caracterizado por la presencia de un átomo de yodo en la posición para del anillo de fenol. Este compuesto es un sólido incoloro y es uno de los tres monoiodofenoles. Es ampliamente utilizado en diversas reacciones químicas y tiene aplicaciones significativas en la investigación científica .

Rutas de síntesis y condiciones de reacción:

Sustitución electrofílica aromática: El método más común para preparar p-iodofenol implica la sustitución electrofílica aromática del fenol con yodo.

Diazotación: Otro método implica la diazotación de la p-aminofenol seguida de la sustitución del grupo diazonio por yodo.

Métodos de producción industrial:

Yodación catalizada por lacasa: Un método eficiente y sostenible implica la yodación catalizada por lacasa de derivados p-hidroxilarilcarbonílicos utilizando yoduro de potasio como fuente de yodo y oxígeno del aire como oxidante.

Tipos de reacciones:

Reacciones de sustitución: El p-Iodofenol experimenta diversas reacciones de sustitución donde el átomo de yodo es reemplazado por otros grupos.

Oxidación y reducción: El p-Iodofenol puede oxidarse para formar quinonas o reducirse para formar hidroxiyodobencenos en condiciones específicas.

Reactivos y condiciones comunes:

Acoplamiento de Suzuki-Miyaura: Los catalizadores de paladio y bases como el carbonato de potasio se utilizan comúnmente en estas reacciones.

Productos principales:

Compuestos biarílicos: Formados a través de reacciones de acoplamiento.

Quinonas: Formadas a través de reacciones de oxidación.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Pharmaceutical Intermediates

4-Iodophenol acts as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique reactivity allows for the development of complex molecules through coupling reactions. This property enhances the efficiency of drug development processes, making it a valuable component in pharmaceutical chemistry.

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Key intermediate for drug compounds |

| Organic Reactions | Used in coupling reactions to create complex structures |

| Specialty Chemicals | Precursor for various organic compounds |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying substances within complex mixtures. Its effectiveness in various analytical methods contributes to advancements in chemical analysis, enabling researchers to achieve accurate results.

Biochemical Applications

Enzyme Activity Studies

this compound is employed in biochemical assays to study enzyme activities and interactions. This application is crucial for understanding biological processes and developing new therapeutic strategies.

Chemiluminescence Imaging

The compound enhances chemiluminescence in assays designed to detect cancer cells. Its role as a diagnostic agent underscores its potential in medical diagnostics.

| Biochemical Application | Details |

|---|---|

| Enzyme Assays | Studies enzyme interactions |

| Cancer Detection | Enhances imaging assays |

Polymer Chemistry

In polymer chemistry, this compound contributes to the development of polymers with specific properties. Its incorporation into polymer matrices can modify physical and chemical characteristics, leading to advancements in materials science.

Environmental Chemistry

Recent studies have explored the environmental impact of this compound, particularly as a disinfection byproduct in drinking water. Its presence raises concerns regarding health impacts, necessitating further research into its effects on human health and ecosystems.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- Synthesis of Pyrrole-Ligated Compounds : A study demonstrated that incorporating this compound into pyrrole-ligated compounds led to enhanced antibacterial activity compared to non-iodinated counterparts .

- Chemiluminescence Assays : Research showed that this compound significantly improved the sensitivity of luminol-based assays for detecting horseradish peroxidase encapsulated in liposomes .

- Antibacterial Properties : Investigations revealed that derivatives of this compound exhibited strong antibacterial effects against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL .

Mecanismo De Acción

El mecanismo de acción del p-iodofenol implica su capacidad de participar en diversas reacciones químicas debido a la presencia del átomo de yodo, que es un buen grupo saliente. Esto lo hace altamente reactivo en reacciones de sustitución y acoplamiento. En sistemas biológicos, el p-iodofenol mejora la quimioluminiscencia al interactuar con nanopartículas de oro y otros catalizadores, lo que lleva a la generación de especies reactivas de oxígeno .

Compuestos similares:

- 2-Iodofenol

- 3-Iodofenol

- 4-Fluorofenol

- 4-Clorofenol

- 4-Bromofenol

Comparación:

- Singularidad: El p-Iodofenol es único debido a la posición del átomo de yodo en la posición para, lo que influye en su reactividad y los tipos de reacciones que puede experimentar. En comparación con otros halofenoles, el p-iodofenol es más reactivo en reacciones de acoplamiento debido al mayor radio atómico y la menor energía de disociación del enlace carbono-yodo .

Comparación Con Compuestos Similares

- 2-Iodophenol

- 3-Iodophenol

- 4-Fluorophenol

- 4-Chlorophenol

- 4-Bromophenol

Comparison:

- Uniqueness: p-Iodophenol is unique due to the position of the iodine atom at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to other halophenols, p-iodophenol is more reactive in coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond .

Actividad Biológica

4-Iodophenol is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its iodine atom attached to the phenolic ring, which enhances its reactivity and biological interactions. Its molecular formula is C6H5I-OH, and it possesses a molecular weight of 204.01 g/mol. The presence of the iodine atom contributes to unique properties such as increased antibacterial activity and photochemical behavior.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. For instance, a study evaluated the antibacterial effects of various iodinated compounds against Gram-positive and Gram-negative bacteria, revealing that this compound derivatives showed superior activity against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as <2 μg/mL . This suggests that the iodinated phenolic structure plays a crucial role in enhancing antibacterial efficacy.

| Compound | MIC against S. aureus | MIC against A. baumannii |

|---|---|---|

| This compound | <2 μg/mL | <2 μg/mL |

| Control (Phenol) | >32 μg/mL | >32 μg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study focused on iodinated-4-aryloxymethyl-coumarins indicated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the phenolic structure could enhance anticancer activity .

Photochemical Activity

The photochemical behavior of this compound has been explored through laser flash photolysis studies. These studies indicate that upon irradiation, this compound undergoes transformations leading to various photoproducts, including reactive oxygen species (ROS), which can contribute to its biological activity . The heavy atom effect due to iodine enhances non-radiative decay rates, impacting its reactivity in photochemical processes.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antibacterial Mechanism : The presence of the iodine atom may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to bacterial cell death.

- Anticancer Mechanism : Its ability to induce apoptosis in cancer cells may be linked to oxidative stress induced by ROS generated during photochemical reactions.

- Photochemical Reactions : The transformation of this compound under UV light leads to the formation of transient species that can interact with biological molecules, potentially leading to therapeutic effects.

Case Studies

Several case studies highlight the applications and efficacy of this compound:

- A study reported on the synthesis of pyrrole-ligated compounds incorporating this compound, which demonstrated enhanced antibacterial activity compared to their non-iodinated counterparts .

- Research on its use in synthesizing pharmaceutical intermediates has shown that this compound can serve as a versatile building block in drug development processes .

Propiedades

IUPAC Name |

4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMDINRNYYEDRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052186 | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | p-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

540-38-5 | |

| Record name | 4-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Iodophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.